N,N-diethyl-4-(hydrazinylmethyl)aniline
Overview
Description
N,N-diethyl-4-(hydrazinylmethyl)aniline: is an organic compound with the molecular formula C11H19N3. It is a derivative of aniline, featuring a hydrazinylmethyl group attached to the para position of the benzene ring and diethyl groups attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(hydrazinylmethyl)aniline typically involves the reaction of N,N-diethylaniline with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N-diethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form N,N-diethyl-4-(formylmethyl)aniline.
Step 2: The intermediate product is then treated with hydrazine to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-4-(hydrazinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products:
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N,N-diethyl-4-(hydrazinylmethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(hydrazinylmethyl)aniline involves its interaction with various molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
N,N-diethyl-4-aminobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazinylmethyl group.
N,N-diethyl-4-nitrosoaniline: Contains a nitroso group instead of a hydrazinylmethyl group.
N,N-diethyl-4-aminobenzylamine: Features an aminobenzyl group instead of a hydrazinylmethyl group
Uniqueness: N,N-diethyl-4-(hydrazinylmethyl)aniline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N,N-diethyl-4-(hydrazinylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-10(6-8-11)9-13-12/h5-8,13H,3-4,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWRMUCIUIMOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919814 | |
Record name | N,N-Diethyl-4-(hydrazinylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91334-33-7 | |
Record name | p-Toluidine, N,N-diethyl-alpha-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091334337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-4-(hydrazinylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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